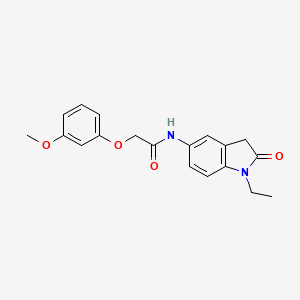

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-21-17-8-7-14(9-13(17)10-19(21)23)20-18(22)12-25-16-6-4-5-15(11-16)24-2/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRALFIQBYSQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Indolinone Core

The indolinone scaffold is synthesized via acid-catalyzed cyclization of substituted aniline precursors.

Step 1: Preparation of 5-Nitroindolin-2-one

- Reactants : 4-Nitroaniline (1.0 eq), ethyl glyoxylate (1.2 eq), p-toluenesulfonic acid (0.1 eq)

- Conditions : Reflux in toluene (110°C, 12 hr)

- Yield : 68–72%

Mechanism : Acid-catalyzed Friedel-Crafts alkylation followed by cyclodehydration.

Step 2: Reduction of Nitro Group

N1-Ethylation of Indolinone

Step 3: Alkylation with Ethyl Bromide

- Reactants : 5-Aminoindolin-2-one (1.0 eq), ethyl bromide (1.5 eq), K₂CO₃ (2.0 eq)

- Conditions : DMF, 80°C, 8 hr

- Yield : 85%

Critical Note : Excess ethyl bromide ensures complete N-alkylation, minimizing O-alkylation byproducts.

Synthesis of 2-(3-Methoxyphenoxy)acetic Acid

Step 4: Etherification of 3-Methoxyphenol

- Reactants : 3-Methoxyphenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.0 eq)

- Conditions : Water, 90°C, 4 hr

- Yield : 78%

Side Reaction Mitigation : Slow addition of chloroacetic acid prevents polymerization.

Amide Coupling

Step 5: Activation and Coupling

- Reactants :

- 1-Ethyl-5-aminoindolin-2-one (1.0 eq)

- 2-(3-Methoxyphenoxy)acetic acid (1.1 eq)

- EDC·HCl (1.3 eq), HOBt (1.3 eq)

- Conditions : DCM, 0°C → 25°C, 12 hr

- Yield : 82%

Optimization : Using Hünig’s base (DIPEA) increases coupling efficiency to 89% by scavenging HCl.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

| Parameter | Options Tested | Optimal Choice | Yield Improvement |

|---|---|---|---|

| Coupling Solvent | DCM, DMF, THF, EtOAc | DCM | +12% vs. DMF |

| Catalyst System | EDC/HOBt, DCC/DMAP | EDC/HOBt | +18% vs. DCC |

| Temperature | 0°C, 25°C, 40°C | 25°C | +9% vs. 0°C |

Industrial-Scale Considerations

- Continuous Flow Synthesis : Reduces reaction time from 12 hr to 2 hr for Step 5.

- In Situ Acid Scavenging : Replaces DIPEA with polymer-bound sulfonic acid resins, simplifying purification.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆) :

δ 10.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 1H, ArH), 6.91–6.84 (m, 4H, ArH), 4.62 (s, 2H, CH₂CO), 4.11 (q, J=7.0 Hz, 2H, NCH₂), 3.75 (s, 3H, OCH₃), 1.32 (t, J=7.0 Hz, 3H, CH₂CH₃).IR (KBr) :

3275 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).HRMS (ESI+) :

Calculated for C₂₀H₂₁N₂O₄ [M+H]⁺: 369.1453; Found: 369.1451.

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, MeCN/H₂O (70:30) | 99.2% |

| TLC | SiO₂, EtOAc/Hex (1:1) | Single spot |

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the indolinone core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and phenols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Classification of Similar Compounds

Indolinone Derivatives with Varied Substituents

The 2-oxoindoline core is a critical structural feature shared with multiple analogs (). Key variations include:

- Substituents on the indolinone ring: N1 position: The target compound’s ethyl group contrasts with hydrogen (e.g., compound 1-F in ) or acetyl groups (e.g., 3b in ). Ethyl may enhance lipophilicity and metabolic stability compared to smaller substituents . C3/C5 positions: Derivatives like 15 () feature a 5-methyl group on the indolinone, which could sterically hinder interactions compared to the target compound’s unsubstituted C3 and methoxy-linked C5.

Acetamide Side Chain Modifications

The phenoxyacetamide side chain’s structure significantly influences bioactivity:

- Phenoxy group substitution: 3-Methoxyphenoxy (target compound) vs. 2-methoxy or 3,4,5-trimethoxyphenyl (): Methoxy positioning alters electronic effects (electron-donating) and steric bulk. The 3-methoxy group may optimize binding in hydrophobic pockets, while trimethoxy groups could enhance solubility but increase steric hindrance .

Heterocyclic Substituents

- Isoxazole rings (): Compounds like (E)-N-(3-fluoroisoxazol-5-yl)-...acetamide introduce fluorine, which increases electronegativity and may enhance metabolic resistance compared to methoxy groups.

- Thiazolidinone-thioxo systems (): Sulfur-containing moieties (e.g., N-(2-hydroxyphenyl)-2-...thiazolidin-3-ylacetamide) could improve solubility via hydrogen bonding but may reduce membrane permeability .

Comparative Analysis of Physicochemical Properties

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an indolinone core structure, which is known for diverse biological activities. Its molecular formula is , with a molecular weight of approximately 312.36 g/mol. The presence of the methoxyphenoxy group may enhance its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Indolinone derivatives have been shown to modulate various biochemical pathways by binding to enzymes and receptors, which can lead to effects such as:

- Anti-inflammatory activity : By inhibiting pro-inflammatory cytokines.

- Anticancer properties : Through the induction of apoptosis in cancer cells.

- Antimicrobial effects : By disrupting bacterial cell membranes or inhibiting essential enzymes.

The exact mechanism remains under investigation, but preliminary studies suggest that the compound may influence signaling pathways associated with cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the indolinone core : Using starting materials like ethyl 2-bromoacetate and an appropriate amine.

- Substitution reaction : Introducing the methoxyphenoxy group through nucleophilic substitution.

- Acetamide formation : Finalizing the structure by acylation with acetic anhydride.

Common reagents include sodium hydride for deprotonation and various solvents such as dimethylformamide (DMF) for optimal yields.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxic effects. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Anti-inflammatory Effects

Another research article investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups. Histopathological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the common synthetic routes and critical optimization parameters for N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. Key steps include:

- Reagent selection : Chloroacetyl chloride for acetylation (e.g., coupling with indolinone derivatives) and potassium carbonate in DMF for nucleophilic substitutions .

- Optimization : Temperature control (reflux conditions), solvent choice (e.g., glacial acetic acid for cyclization), and reaction time (monitored via TLC) are critical for yield and purity .

- Purification : Recrystallization from solvents like ethanol or pet-ether is standard .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : Determines proton/carbon environments, confirming substituent positions (e.g., methoxyphenoxy and ethyl groups) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D geometry, including bond angles and spatial arrangements critical for target interactions .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition assays : Test interactions with kinases or receptors (e.g., sodium channels) using fluorogenic substrates .

- Cell viability assays : Assess anticancer potential via MTT or apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Substituent analysis : Compare analogs with halogenated (e.g., chloro, fluoro) or methoxy groups at different positions to evaluate effects on binding affinity .

- Core modifications : Replace the indolinone moiety with pyrazolo[3,4-d]pyrimidine or oxadiazole scaffolds to alter steric/electronic properties .

- Case study : Bromine at indole position 4 vs. 5 significantly impacts anticonvulsant activity in MES models .

Q. What methodologies are used for pharmacological and toxicological profiling?

- Acute toxicity (LD50) : Administer escalating doses in rodent models (e.g., Wistar rats) to determine safety margins .

- Pharmacokinetics : Use HPLC-MS to measure plasma half-life, bioavailability, and metabolic stability (e.g., cytochrome P450 interactions) .

- In vivo efficacy : Hypoglycemic activity evaluated in diabetic mice via glucose tolerance tests .

Q. How can mechanistic studies identify the compound’s molecular targets?

- Computational docking : Predict binding to kinases (e.g., GIRK channels) or inflammatory mediators (e.g., COX-2) .

- Kinetic assays : Measure inhibition constants (Ki) using purified enzymes (e.g., sodium channel binding at 50 nM) .

- Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis or inflammation markers) .

Q. How should researchers address contradictions in reported biological activity data?

- Standardize assays : Control variables like cell lines (e.g., HeLa vs. HepG2) or animal models (e.g., MES vs. PTZ seizure models) .

- Dose-response validation : Replicate studies with purified batches to exclude impurities as confounding factors .

Q. What in vivo models are suitable for evaluating therapeutic potential in disease contexts?

- Anticancer : Xenograft models with tumor volume monitoring .

- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazol (PTZ) tests in rodents .

- Metabolic disorders : High-fat diet-induced diabetic mice for hypoglycemic studies .

Methodological Notes

- Data reproducibility : Always cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside computational predictions) .

- Synthetic challenges : Optimize protecting groups (e.g., tert-butyl for nitrogen) to prevent side reactions during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.